molecular formula C23H22N2O7S2 B7733826 4-[3-[(5Z)-4-oxo-2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]thiazolidin-3-yl]propanoylamino]benzoic acid

4-[3-[(5Z)-4-oxo-2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]thiazolidin-3-yl]propanoylamino]benzoic acid

Cat. No.: B7733826
M. Wt: 502.6 g/mol
InChI Key: QFFNDHIYOFNZKI-PDGQHHTCSA-N
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Description

4-[3-[(5Z)-4-oxo-2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]thiazolidin-3-yl]propanoylamino]benzoic acid is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzoic acid moiety, and a trimethoxyphenyl group

Properties

IUPAC Name

4-[3-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O7S2/c1-30-16-10-13(11-17(31-2)20(16)32-3)12-18-21(27)25(23(33)34-18)9-8-19(26)24-15-6-4-14(5-7-15)22(28)29/h4-7,10-12H,8-9H2,1-3H3,(H,24,26)(H,28,29)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFNDHIYOFNZKI-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[(5Z)-4-oxo-2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]thiazolidin-3-yl]propanoylamino]benzoic acid typically involves multiple steps. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. The final step involves the acylation of the thiazolidinone with 4-aminobenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-[(5Z)-4-oxo-2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]thiazolidin-3-yl]propanoylamino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

4-[3-[(5Z)-4-oxo-2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]thiazolidin-3-yl]propanoylamino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-[3-[(5Z)-4-oxo-2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]thiazolidin-3-yl]propanoylamino]benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Share the thiazolidinone ring structure but differ in their substituents.

    Benzoic Acid Derivatives: Compounds like 4-aminobenzoic acid have similar aromatic structures but lack the thiazolidinone ring.

Uniqueness

4-[3-[(5Z)-4-oxo-2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]thiazolidin-3-yl]propanoylamino]benzoic acid is unique due to its combination of a thiazolidinone ring, a benzoic acid moiety, and a trimethoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

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